1-tert-Butyl 8-methyl (2S)-2-aminooctanedioate
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Overview
Description
1-tert-Butyl 8-methyl (2S)-2-aminooctanedioate is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and an amino group attached to an octanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of flow microreactor systems, which allow for the efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often involve the use of tert-butyl alcohol and appropriate catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of 1-tert-Butyl 8-methyl (2S)-2-aminooctanedioate may involve large-scale esterification reactions using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 8-methyl (2S)-2-aminooctanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aminooctanedioates .
Scientific Research Applications
1-tert-Butyl 8-methyl (2S)-2-aminooctanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 8-methyl (2S)-2-aminooctanedioate involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2S 1 Tert Butoxycarbonylpyroglutamate: Similar in structure but with different functional groups.
1-tert-Butyl 2-methyl (2S)- (-)-5-oxopyrrolidine-1,2-dicarboxylate: Shares the tert-butyl group but has a different backbone.
Uniqueness
1-tert-Butyl 8-methyl (2S)-2-aminooctanedioate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
CAS No. |
63061-57-4 |
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Molecular Formula |
C13H25NO4 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1-O-tert-butyl 8-O-methyl (2S)-2-aminooctanedioate |
InChI |
InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)10(14)8-6-5-7-9-11(15)17-4/h10H,5-9,14H2,1-4H3/t10-/m0/s1 |
InChI Key |
ASWFCHDSPIXCOV-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCCC(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCCC(=O)OC)N |
Origin of Product |
United States |
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